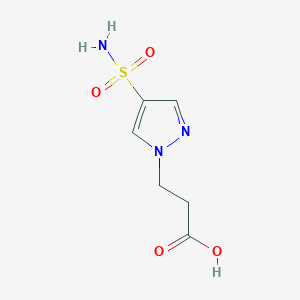

3-(4-sulfamoyl-1H-pyrazol-1-yl)propanoic acid

Vue d'ensemble

Description

“3-(4-sulfamoyl-1H-pyrazol-1-yl)propanoic acid” is a chemical compound with the CAS Number: 1153823-55-2 . It has a molecular weight of 219.22 . The IUPAC name for this compound is 3-[4-(aminosulfonyl)-1H-pyrazol-1-yl]propanoic acid . It is a useful research chemical compound used in the preparation of diazacyclicpyrrolopyrimidine derivatives and analogs for use as JAK receptor and protein tyrosine kinase inhibitors .

Synthesis Analysis

The synthesis of pyrazole compounds like “3-(4-sulfamoyl-1H-pyrazol-1-yl)propanoic acid” can be achieved through various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .Molecular Structure Analysis

The InChI code for this compound is 1S/C6H9N3O4S/c7-14(12,13)5-3-8-9(4-5)2-1-6(10)11/h3-4H,1-2H2,(H,10,11)(H2,7,12,13) . This indicates the presence of 6 carbon atoms, 9 hydrogen atoms, 3 nitrogen atoms, 4 oxygen atoms, and 1 sulfur atom in the molecule .Physical And Chemical Properties Analysis

This compound is a powder at room temperature . The storage temperature is normal .Applications De Recherche Scientifique

Synthesis and Structural Analysis

3-(4-sulfamoyl-1H-pyrazol-1-yl)propanoic acid and its derivatives are subjects of scientific interest due to their complex structures and the challenges associated with their identification and synthesis. The synthesis of such compounds is regiospecific, but determining the correct regioisomer through spectroscopic techniques alone can be challenging. Single-crystal X-ray analysis has been pivotal in unambiguously determining their structures. Notably, these compounds exhibit extensive hydrogen bonding, with some crystallizing as unusual mixed solvates, featuring unique molecular interactions and structural features (Kumarasinghe, Hruby, & Nichol, 2009).

Catalytic Applications

Derivatives of 3-(4-sulfamoyl-1H-pyrazol-1-yl)propanoic acid are used as catalysts in various chemical reactions. For instance, sulfamic acid derivatives have been employed as recyclable catalysts for condensation reactions, demonstrating high yields and the ability to be reused multiple times without losing catalytic activity (Tayebi, Baghernejad, Saberi, & Niknam, 2011). Moreover, sulfamic acid, a bi-functional and cost-effective green catalyst, has been used for the synthesis of pyrazole derivatives under solvent-free conditions, offering the benefits of mild conditions and high yields (Konkala & Dubey, 2017).

Antimicrobial Applications

Compounds containing the sulfamoyl moiety, such as 3-(4-sulfamoyl-1H-pyrazol-1-yl)propanoic acid derivatives, have been explored for their potential as antimicrobial agents. These compounds have shown promising results in inhibiting bacterial and fungal growth, indicating their potential for medical applications (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).

Polymer Modification

The derivatives of 3-(4-sulfamoyl-1H-pyrazol-1-yl)propanoic acid have been used to modify polymers for enhanced properties. For instance, radiation-induced poly vinyl alcohol/acrylic acid hydrogels have been modified with various amine compounds, including 2-amino-3-(4-hydroxyphenyl)propanoic acid. These modifications have led to increased thermal stability and enhanced antibacterial and antifungal activities, making them suitable for medical applications (Aly & El-Mohdy, 2015).

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Orientations Futures

Given the compound’s use in the preparation of diazacyclicpyrrolopyrimidine derivatives and analogs for use as JAK receptor and protein tyrosine kinase inhibitors , future research could explore its potential applications in medicinal chemistry and drug discovery. Further studies could also investigate its chemical properties and reactions in more detail.

Propriétés

IUPAC Name |

3-(4-sulfamoylpyrazol-1-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O4S/c7-14(12,13)5-3-8-9(4-5)2-1-6(10)11/h3-4H,1-2H2,(H,10,11)(H2,7,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIEBWAUBLVZQGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1CCC(=O)O)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-sulfamoyl-1H-pyrazol-1-yl)propanoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

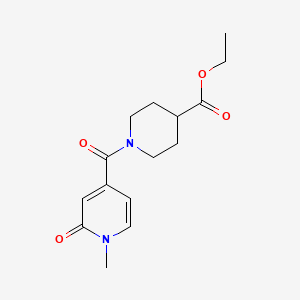

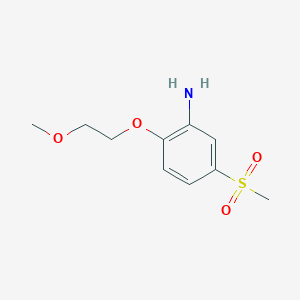

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-amino-1H-pyrazol-1-yl)-N-[4-(methylsulfanyl)phenyl]acetamide](/img/structure/B1517896.png)

amine](/img/structure/B1517902.png)

![2-{[(Cyclopentylmethyl)carbamoyl]amino}acetic acid](/img/structure/B1517916.png)

![4-[Cyclopropyl(methyl)carbamoyl]benzoic acid](/img/structure/B1517918.png)